molecular formula C19H19FO2 B14320732 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid CAS No. 104761-62-8

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid

Cat. No.: B14320732
CAS No.: 104761-62-8
M. Wt: 298.4 g/mol
InChI Key: FOPUZNHKPBBERL-UHFFFAOYSA-N
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Description

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated tetrahydronaphthalene derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydronaphthalene moiety may interact with enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
  • 3-fluoro-4-{[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]benzoic acid

Uniqueness

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is unique due to its specific fluorinated tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104761-62-8

Molecular Formula

C19H19FO2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid

InChI

InChI=1S/C19H19FO2/c1-12(15-8-4-5-9-16(15)19(21)22)17-10-13-6-2-3-7-14(13)11-18(17)20/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,22)

InChI Key

FOPUZNHKPBBERL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)C2=C(C=C3CCCCC3=C2)F

Origin of Product

United States

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